Methyl cis-2-cyanocyclobutanecarboxylate
Description
Methyl cis-2-cyanocyclobutanecarboxylate is a cyclobutane-derived ester featuring a cyano group at the cis-2 position and a methyl ester at the adjacent carboxylate position. This compound’s strained four-membered ring and electron-withdrawing substituents (cyano and ester groups) confer unique reactivity and physicochemical properties, making it valuable in medicinal chemistry and materials science.
Properties
Molecular Formula |
C7H9NO2 |
|---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
methyl (1R,2S)-2-cyanocyclobutane-1-carboxylate |
InChI |
InChI=1S/C7H9NO2/c1-10-7(9)6-3-2-5(6)4-8/h5-6H,2-3H2,1H3/t5-,6-/m1/s1 |
InChI Key |
DTCSMANRUIXQRK-PHDIDXHHSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@@H]1C#N |
Canonical SMILES |
COC(=O)C1CCC1C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl cis-2-cyanocyclobutanecarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a suitable nitrile with a cyclobutane derivative in the presence of a base. The reaction conditions often require careful control of temperature and solvent to ensure the desired cis configuration is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl cis-2-cyanocyclobutanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Organic Synthesis
Methyl cis-2-cyanocyclobutanecarboxylate is utilized as an intermediate in the synthesis of various biologically active molecules. Its ability to undergo C-H functionalization reactions makes it a valuable building block for constructing complex organic compounds. For example, the compound can be used to synthesize pseudodimeric cyclobutane natural products, which are relevant in drug development due to their biological activities .
Pharmaceutical Development
In pharmaceutical research, this compound has potential applications in the development of drugs targeting specific metabolic pathways. Research indicates that derivatives of this compound can be designed to influence uric acid excretion, making them candidates for treating conditions like gout . The pharmacological profiles of these derivatives are actively being investigated for their efficacy and safety.
Case Study 1: Drug Development
A study focused on the synthesis of a derivative of this compound demonstrated its effectiveness in promoting uric acid excretion through inhibition of URAT1, a transporter involved in uric acid reabsorption. The synthesized compound showed promising results in preclinical trials, indicating its potential as a therapeutic agent for managing hyperuricemia .
Case Study 2: C-H Functionalization Techniques
Another research initiative explored the application of C-H functionalization techniques using this compound as a substrate. The study highlighted how varying reaction conditions influenced the regioselectivity and stereoselectivity of the resulting products. This work not only underscores the versatility of the compound but also contributes to the development of more efficient synthetic methodologies in organic chemistry .
Data Tables
The following table summarizes key findings related to the synthesis and application of this compound:
Mechanism of Action
The mechanism of action of Methyl cis-2-cyanocyclobutanecarboxylate involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways and processes.
Comparison with Similar Compounds
Structural and Substituent Analysis
The cyano group at the cis-2 position distinguishes Methyl cis-2-cyanocyclobutanecarboxylate from analogs with amino or alkyl substituents. Key structural analogs include:
Substituent Effects :
- Cyano vs. Amino Groups: The cyano group’s strong electron-withdrawing nature increases ring strain and polarizability compared to amino groups, which are electron-donating. This difference impacts solubility (e.g., cyano analogs may exhibit lower aqueous solubility than protonated amino salts) and reactivity in ring-opening reactions.
- Positional Isomerism: The cis-2-cyano substitution likely induces greater steric hindrance and torsional strain compared to 3-amino derivatives, influencing conformational stability .
Table: Key Property Comparison
Notes:
- Amino-substituted derivatives, as hydrochloride salts, exhibit higher aqueous solubility due to ionic character, whereas the neutral cyano-ester may require organic solvents for dissolution .
Biological Activity
Methyl cis-2-cyanocyclobutanecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The cyano group may participate in nucleophilic reactions, while the ester group can facilitate interactions with enzymes or receptors through hydrogen bonding. These interactions can modulate biochemical pathways, leading to various therapeutic effects.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related cyclobutane derivatives have shown effectiveness against various bacterial strains, suggesting a potential for this compound in developing antimicrobial agents .
Data Table: Biological Activities of Related Compounds
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry investigated the antimicrobial efficacy of various cyclobutane derivatives, including this compound. The results demonstrated significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. This suggests that structural modifications in cyclobutane compounds can enhance their antimicrobial properties .
Case Study 2: Anti-inflammatory Potential
In another study focusing on cyclobutane derivatives, researchers evaluated the anti-inflammatory effects of these compounds in vitro. The results indicated that certain derivatives could reduce the production of pro-inflammatory cytokines like TNF-α and IL-6 in activated macrophages. Although specific data on this compound were not available, the findings suggest a promising avenue for further investigation into its anti-inflammatory potential .
Q & A
Q. Q1: What are the optimal reaction conditions for synthesizing Methyl cis-2-cyanocyclobutanecarboxylate, and how do variations in base or solvent affect yield?
A: The synthesis typically involves cyclobutanone and malononitrile in the presence of a base (e.g., sodium ethoxide or potassium tert-butoxide) under reflux conditions. Key parameters include:
- Base selection : Strong bases (e.g., NaOEt) favor nucleophilic cyanide addition but may lead to side reactions like ester hydrolysis.
- Solvent polarity : Ethanol or methanol enhances solubility of intermediates, but higher-polarity solvents may stabilize transition states, improving regioselectivity .
- Temperature control : Reflux conditions (60–80°C) balance reaction rate and thermal decomposition risks.
Yield optimization requires iterative testing via HPLC (e.g., C18 column, acetonitrile/water mobile phase) to monitor purity .
Q. Q2: What analytical techniques are critical for characterizing the purity and structural conformation of this compound?
A:
- LCMS and HPLC : Used to confirm molecular weight (139.15 g/mol) and retention time (e.g., 2.1 min under specific gradients) .
- NMR spectroscopy : H and C NMR resolve stereochemistry (e.g., cis vs. trans isomer differentiation via coupling constants in cyclobutane protons).
- X-ray crystallography : For absolute configuration determination, particularly in resolving steric strain in the cyclobutane ring .
Advanced Research Questions
Q. Q3: How can researchers resolve contradictions in reported reaction yields for this compound synthesis across different methodologies?
A: Discrepancies often arise from:
- Catalyst purity : Trace metals in sodium ethoxide may accelerate side reactions.
- Workup protocols : Incomplete extraction (e.g., ether vs. ethyl acetate) or inadequate drying can skew yields.
- Statistical validation : Apply ANOVA to compare yields from ≥3 independent trials under standardized conditions. Use failure mode analysis (e.g., Ishikawa diagrams) to isolate variables .
Q. Q4: What computational tools and models are effective for predicting retrosynthetic pathways or regioselectivity in derivatives of this compound?
A:
- AI-driven synthesis planning : Tools like Reaxys or Pistachio use reaction databases to propose one-step routes (e.g., cycloadditions or nucleophilic substitutions) .
- DFT calculations : Model transition states to predict steric/electronic effects on cyanide addition. For example, B3LYP/6-31G(d) level calculations can map charge distribution in the cyclobutane ring .
Q. Q5: How should researchers design experiments to investigate the compound’s stability under varying pH or temperature conditions?
A:
- Accelerated stability testing : Incubate samples at 40–80°C and pH 3–10, then quantify degradation via LCMS.
- Kinetic analysis : Use Arrhenius plots to extrapolate shelf-life at room temperature.
- Degradation product identification : HRMS and H NMR track hydrolysis (e.g., ester → carboxylic acid) or cyclobutane ring-opening .
Q. Q6: What methodologies are recommended for studying the compound’s role as a reactive intermediate in multicomponent reactions?
A:
- In situ monitoring : Use ReactIR or flow NMR to capture transient intermediates.
- Isotopic labeling : C-labeled cyanide groups trace regioselectivity in cycloadditions.
- Mechanistic probes : Introduce steric hindrance (e.g., methyl vs. tert-butyl esters) to assess transition-state geometry .
Q. Q7: How can researchers validate the reproducibility of toxicity or bioactivity studies involving this compound?
A:
- Blind testing : Use independent labs to replicate enzyme inhibition assays (e.g., alcohol dehydrogenase studies).
- Dose-response curves : IC values should be validated across ≥3 cell lines or enzyme batches.
- Negative controls : Include structurally analogous inert compounds (e.g., methyl cyclopropanecarboxylate) to isolate bioactivity .
Q. Q8: What strategies mitigate steric strain effects in the cyclobutane ring during derivatization?
A:
- Conformational locking : Introduce substituents at C3 to reduce ring puckering.
- Ring-opening/rebuilding : Use photolytic cleavage followed by re-cyclization under controlled conditions.
- Computational modeling : MD simulations predict strain energy (kcal/mol) for substituent placement .
Methodological and Safety Considerations
Q. Q9: What safety protocols are essential when handling this compound, given its cyanide moiety?
A:
Q. Q10: How can researchers systematically review literature to identify gaps in the compound’s applications or mechanistic understanding?
A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
